Cyclooctyne-O-amido-PEG3-PFP ester
Description
Foundations of Bioorthogonal Ligation Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being interfered by the native biochemical processes. nih.gov This concept has revolutionized the study of biomolecules by enabling their visualization and manipulation in real-time.
Historical Development of Click Chemistry Paradigms
The concept of "click chemistry" was introduced in 1998 and more fully articulated by K. Barry Sharpless and his colleagues in 2001. wikipedia.orgacs.org This chemical philosophy emphasizes the use of a small set of highly reliable and efficient reactions to join molecular building blocks. acs.orgpcbiochemres.com The initial click reactions were well-established in organic synthesis, but the discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Morten Meldal independently became the hallmark of this approach. wikipedia.orgpcbiochemres.com This reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, is highly efficient and forms a stable triazole linkage. wikipedia.org However, the cytotoxicity of the copper catalyst limited its application in living systems. cas.org
This limitation spurred the development of the second generation of click chemistry, focusing on reactions that could proceed under biological conditions without a toxic catalyst. This led to the rise of bioorthogonal chemistry, with the Staudinger ligation and, most notably, strain-promoted azide-alkyne cycloaddition (SPAAC) becoming prominent examples. nih.govpcbiochemres.com The 2022 Nobel Prize in Chemistry was jointly awarded to Carolyn R. Bertozzi, Morten P. Meldal, and K. Barry Sharpless for their foundational work in developing click chemistry and bioorthogonal chemistry. wikipedia.org
Principles of Strain-Promoted Cycloaddition Reactions (e.g., SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry that circumvents the need for a toxic copper catalyst. nih.gov The driving force for this reaction is the high ring strain of a cyclooctyne (B158145), a cyclic alkyne. magtech.com.cn This strain significantly lowers the activation energy for the cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly and with high selectivity at physiological temperatures and pH. magtech.com.cn
The reaction involves the [3+2] cycloaddition of a cyclooctyne with an azide to form a stable triazole linkage. nih.gov The rational design of cyclooctyne derivatives is key to modulating the reaction kinetics and stability of the reagent. magtech.com.cnrsc.org Various cyclooctynes have been developed to enhance reaction rates and improve properties such as stability and hydrophilicity. nih.gov For instance, the introduction of fluorine atoms or the fusion of benzene (B151609) rings to the cyclooctyne core can significantly increase the reaction speed. nih.govnih.gov This catalyst-free approach has made SPAAC an invaluable tool for labeling and tracking biomolecules in living cells and even whole organisms. nih.gov
Structural and Functional Context of Cyclooctyne-O-amido-PEG3-PFP Ester
This compound is a heterobifunctional linker designed for bioconjugation. medchemexpress.comebiohippo.com It incorporates three key functional components: a cyclooctyne moiety for bioorthogonal ligation, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for reaction with amine groups. medchemexpress.comxcessbio.com
Significance of the Cyclooctyne Moiety in Bioorthogonal Reactivity
The cyclooctyne ring is the bioorthogonal reactive component of the molecule. rsc.org Its inherent ring strain makes the alkyne highly reactive towards azides in a SPAAC reaction, enabling the formation of a stable covalent bond without the need for a catalyst. magtech.com.cnrsc.org This feature is critical for applications in living systems where the introduction of exogenous catalysts can be problematic. nih.gov The reactivity of the cyclooctyne can be fine-tuned through chemical modifications to the ring structure. nih.govnih.gov The development of various substituted cyclooctynes has expanded the bioorthogonal toolkit, allowing researchers to choose a reagent with the optimal balance of reactivity and stability for their specific application. rsc.orgresearchgate.net
Role of the Polyethylene Glycol (PEG) Spacer in Bioconjugation Design
The polyethylene glycol (PEG) spacer in this compound serves several crucial functions in bioconjugation. axispharm.comchempep.com PEG is a hydrophilic polymer composed of repeating ethylene (B1197577) oxide units, which imparts increased water solubility to the molecule. chempep.comnih.gov This is particularly important when conjugating hydrophobic molecules in aqueous biological environments. axispharm.com
Furthermore, the PEG spacer provides flexibility and acts as a linker to distance the cyclooctyne and the conjugated biomolecule, which can reduce steric hindrance and help maintain the biological activity of the modified molecule. nih.gov The process of attaching PEG chains, known as PEGylation, can also enhance the stability of the resulting conjugate by protecting it from enzymatic degradation and reducing its immunogenicity. axispharm.comchempep.com The defined length of the PEG3 spacer in this specific reagent allows for precise control over the distance between the conjugated molecules. chempep.com
Reactivity Profile of the Pentafluorophenyl (PFP) Ester Functionality
The pentafluorophenyl (PFP) ester is an amine-reactive functional group. tocris.com PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. nih.govbroadpharm.com This reactivity is due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon highly electrophilic and the PFP group a good leaving group. nih.gov
Compared to other common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, PFP esters often exhibit greater stability towards hydrolysis in aqueous media, which can lead to more efficient conjugation reactions. thieme-connect.combroadpharm.com The reaction with amines is typically carried out under slightly basic conditions (pH 7.0-9.0) to ensure that the target amine groups are deprotonated and thus nucleophilic. tocris.combroadpharm.com Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction with the PFP ester. broadpharm.com
Structure
2D Structure
Properties
Molecular Formula |
C25H30F5NO7 |
|---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H30F5NO7/c26-20-21(27)23(29)25(24(30)22(20)28)38-19(33)8-10-34-12-14-36-15-13-35-11-9-31-18(32)16-37-17-6-4-2-1-3-5-7-17/h17H,1-4,6,8-16H2,(H,31,32) |
InChI Key |
DKTLBPSOKZMVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cyclooctyne O Amido Peg3 Pfp Ester
Strategies for Cyclooctyne (B158145) Core Synthesis
The cyclooctyne moiety is the linchpin of this crosslinker, enabling copper-free click chemistry, a bioorthogonal reaction that allows for the precise ligation of molecules in complex biological environments. caltagmedsystems.co.ukmedchemexpress.com The inherent ring strain of the cyclooctyne is the driving force for its high reactivity towards azides in a process known as strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org
Advanced Synthetic Routes to Strained Alkynes
The synthesis of cyclooctynes, as medium-sized and highly strained rings, presents a significant synthetic challenge. nih.gov Early methods for creating cycloalkynes involved the base-catalyzed oxidative decomposition of bis-hydrazones derived from 1,2-cycloalkadiones. nih.gov More contemporary and advanced strategies focus on achieving a delicate balance between reactivity and stability. rsc.org
One notable strategy involves the use of a vinyl triflate elimination. rsc.org This method was successfully employed in the synthesis of a monofluorinated cyclooctyne (MOFO), where the introduction of a fluorine atom at the propargylic position was intended to lower the LUMO energy level and enhance the cycloaddition kinetics. rsc.org Another innovative approach is the use of a cobalt complex in a double Nicholas reaction to form a cyclooctyne containing nitrogen and sulfur atoms. rsc.org
Researchers have also explored the fusion of a heterocyclic core with a heterocycloalkyne moiety to fine-tune the stability and reactivity of the resulting strained alkyne. rsc.org The goal of these advanced synthetic routes is to produce cyclooctyne derivatives with tailored properties suitable for specific bioorthogonal applications. rsc.orgthieme-connect.com
Derivatization of Cyclooctyne Scaffolds for Tunable Reactivity
The reactivity of the cyclooctyne core can be modulated through strategic derivatization of its scaffold. The introduction of electron-withdrawing or electron-donating groups, as well as alterations to the ring structure, can significantly impact the rate of SPAAC reactions.
For instance, the synthesis of biarylazacyclooctynone (BARAC) was inspired by 4-dibenzocyclooctynol (DIBO) and aimed to increase reactivity by introducing an additional degree of unsaturation through an amide moiety. rsc.org This amide also provides a convenient handle for further functionalization. Similarly, the development of a second generation of SNO-OCT, a sulfur-containing cyclooctyne, demonstrated very high rate constants in 1,3-dipolar cycloadditions with benzyl (B1604629) azide (B81097), surpassing even fluorinated cyclooctynes like DIFO. rsc.org
The strategic placement of substituents on the cyclooctyne ring can also influence its properties. For example, the synthesis of dibenzocyclooctynes with different substituents on their aryl moieties showed that the introduction of fluoride (B91410) atoms and methoxy (B1213986) groups led to more reactive compounds. researchgate.net Furthermore, oxidation of an alcohol group on the cyclooctyne ring was found to increase reaction rates by 3.5 to 6-fold. researchgate.net These examples highlight the power of derivatization in creating a diverse toolbox of cyclooctyne reagents with tunable reactivity for a range of applications. rsc.orgrsc.org
Design and Elaboration of Polyethylene (B3416737) Glycol Linkers
PEGylation Chemistry for Enhanced Biocompatibility and Solubility
PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy in pharmaceutical sciences to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. mdpi.comtandfonline.comnih.govump.edu.pl The hydrophilic and flexible nature of the PEG chain enhances the water solubility of hydrophobic molecules and can increase the stability and circulation time of bioconjugates. tandfonline.comump.edu.pl
The biocompatibility of PEG is a key advantage, as it is generally non-toxic and possesses low immunogenicity. mdpi.comnih.gov By forming a protective hydrophilic shield, PEG can reduce the recognition of the conjugate by the immune system and proteolytic enzymes, thereby prolonging its half-life in the body. nih.govresearchgate.net The terminal hydroxyl groups of PEG can be readily modified with various functional groups, allowing for its incorporation into a wide array of bioconjugation schemes. mdpi.com
Optimization of PEG Chain Length and Architecture in Linker Design
In the context of antibody-drug conjugates (ADCs), studies have shown that longer PEG chains can lead to slower clearance rates. researchgate.net For example, a relationship was observed where increasing the PEG length up to a certain threshold (e.g., PEG8) resulted in decreased plasma clearance. researchgate.net The architecture of the PEG linker can also be varied, with both linear and branched PEGs being utilized in drug delivery systems. nih.govnih.gov The choice of PEG chain length and architecture is a critical aspect of linker design, impacting not only the solubility and biocompatibility but also the in vivo performance of the resulting bioconjugate. researchgate.netdovepress.com Recent research has focused on developing pendant-shaped PEGylated linkers and exploring the effects of varying PEG linker lengths on the tumor-targeting ability and pharmacological effects of drug-loaded liposomes. dovepress.comunipd.it
Formation and Reactivity of Pentafluorophenyl Esters
The pentafluorophenyl (PFP) ester is the reactive handle of the Cyclooctyne-O-amido-PEG3-PFP ester, designed for efficient conjugation to amine-containing molecules.
PFP esters are highly reactive acylating agents that readily react with primary and secondary amines to form stable amide bonds. wikipedia.orgprecisepeg.combroadpharm.com This reaction proceeds under mild conditions and is a cornerstone of bioconjugation chemistry for attaching molecules to proteins and other biomolecules. thieme-connect.comnih.gov The high reactivity of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester a good leaving group. nih.gov
A key advantage of PFP esters over other activated esters, such as N-hydroxysuccinimidyl (NHS) esters, is their increased stability towards hydrolysis in aqueous media. thieme-connect.comwikipedia.orgbroadpharm.com This enhanced stability allows for more efficient conjugation reactions with higher yields, particularly when working with precious biomolecules. thieme-connect.com The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the amine nucleophile is in its deprotonated, more reactive state. precisepeg.comtocris.com The efficiency of the conjugation can be influenced by factors such as the molar ratio of the PFP ester to the amine, reaction time, and the presence of organic co-solvents to aid solubility. precisepeg.com
The formation of PFP esters themselves generally involves the reaction of a carboxylic acid with pentafluorophenol (B44920) in the presence of a coupling agent. More recently, methods utilizing pentafluoropyridine (B1199360) as a reagent to generate acyl fluorides in situ, which can then be converted to PFP esters, have been developed. researchgate.net
Amidation Reactions Mediated by PFP Ester Activation
The PFP ester is an amine-reactive functional group used for covalently attaching the cyclooctyne-PEG moiety to proteins, antibodies, or other molecules containing primary or secondary amine groups. The reaction results in the formation of a highly stable amide bond. The core of this transformation is the activation of a carboxylic acid by the pentafluorophenyl group. The five highly electronegative fluorine atoms on the phenyl ring act as a powerful electron-withdrawing group, making the carbonyl carbon of the ester exceptionally electrophilic and thus highly susceptible to nucleophilic attack by an amine.
The general mechanism for the amidation reaction proceeds as follows:
A nucleophilic primary or secondary amine attacks the activated carbonyl carbon of the PFP ester.
A tetrahedral intermediate is formed.
The intermediate collapses, and the pentafluorophenol (PFP-OH) group is eliminated as a leaving group, resulting in the formation of a stable amide bond.
For the reaction to proceed efficiently, the this compound is typically first dissolved in an anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the amine-containing molecule in an aqueous buffer. It is crucial to avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the PFP ester.
Comparative Analysis of Activated Ester Chemistries (PFP vs. NHS)
In bioconjugation, the choice of the activated ester is critical for reaction efficiency and yield. PFP esters are often compared with N-hydroxysuccinimide (NHS) esters, another common class of amine-reactive reagents.
Hydrolytic Stability: A primary advantage of PFP esters over NHS esters is their enhanced stability in aqueous solutions. NHS esters have a half-life measured in minutes at a pH of 8, making them highly susceptible to hydrolysis, which deactivates the reagent. PFP esters are less prone to this spontaneous hydrolysis, which translates to more efficient conjugation reactions and a wider window for reaction optimization.
Byproduct Interference: The byproduct of the PFP ester reaction, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide, the byproduct of NHS ester reactions. This means PFP-OH is less likely to interfere with the desired conjugation reaction.
Site-Selectivity in Antibody Conjugation: A significant and unique advantage of PFP esters has been demonstrated in the field of antibody-drug conjugates (ADCs). Using a PFP ester for conjugation to native monoclonal antibodies can result in preferential labeling of a specific lysine (B10760008) residue on the antibody's light chain. This is in stark contrast to NHS esters, which tend to label the heavy chain preferentially. This site-selective labeling achieved with PFP esters can lead to antibody-fluorophore conjugates (AFCs) with reduced aggregation and improved brightness, highlighting a key functional superiority over NHS chemistry.
The following table summarizes the comparative reactivity and stability of various activated esters, including PFP and NHS esters, based on their reactions with (2-phenylethyl)amine at different pH levels.
| Activated Ester | Reactivity at pH 7.5 | Reactivity at pH 8.0 | Reactivity at pH 8.5 | Relative Hydrolytic Stability |
|---|---|---|---|---|
| 1-PFP | High | Very High | Very High | High |
| 1-NHS | Very High | High (hydrolysis competes) | Moderate (hydrolysis significant) | Low to Moderate |
| 1-TFP | High | Very High | Very High | High |
| 1-SePh | Low | Moderate | High | Moderate |
| 1-PNP | Very Low | Low | Moderate | Low |
Data adapted from studies on model compounds to illustrate relative performance trends.
Novel Synthetic Approaches to PFP Ester Integration (e.g., Electrochemical)
Traditional methods for synthesizing PFP esters from carboxylic acids often rely on the use of stoichiometric amounts of electrophilic dehydrating agents or coupling reagents. These reagents can be harsh and are not always compatible with sensitive functional groups.
A novel and milder approach for the synthesis of PFP esters involves direct electrochemical coupling. This method avoids the need for exogenous dehydrating agents by leveraging the electrochemical properties of pentafluorophenol (PFP-OH). The reaction design involves the anodic oxidation of PFP-OH to generate a highly reactive oxyl radical intermediate. This radical species activates the fluorine atoms on the aromatic ring towards nucleophilic aromatic substitution (SNAr) by the carboxylate. The subsequent intermediate then acylates another equivalent of PFP-OH to generate the final PFP ester product in a unique SNAr/SNAc cascade.
This electrochemical strategy offers several advantages:
Mild Conditions: The reaction proceeds under mild conditions without the need for harsh chemical activators.
In Situ Generation of Reagents: The reactive electrophilic species are generated in situ from PFP-OH itself.
Functional Group Tolerance: The method has been shown to be compatible with a range of oxidation-sensitive functional groups.
This advanced synthetic route provides an efficient and more environmentally benign alternative for integrating the PFP ester moiety onto molecules, including complex structures like the Cyclooctyne-O-amido-PEG3 backbone.
Mechanistic Investigations of Cycloaddition Reactions Involving Cyclooctyne O Amido Peg3 Pfp Ester
Kinetic and Mechanistic Insights into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic metal catalyst. rsc.org The reaction's driving force stems from the significant ring strain inherent in the cyclooctyne (B158145) ring, which is released upon the [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage. rsc.orgrsc.org
The kinetics of SPAAC reactions are typically second-order, and the rate constants are highly dependent on the structure of the cyclooctyne. nih.gov Experimental determination of these rate constants is commonly performed using techniques such as NMR, UV-Vis, IR spectroscopy, or fluorescence assays. nih.gov Computational methods, particularly density functional theory (DFT), have also proven invaluable in elucidating the transition states and activation barriers of these reactions, providing a deeper understanding of the factors governing reactivity. semanticscholar.org
Theoretical studies have shown that the activation energy for the cycloaddition of an azide with cyclooctyne is significantly lower than that with a linear alkyne. This is attributed to the pre-distortion of the cyclooctyne from the ideal 180° bond angle of a linear alkyne, which reduces the distortion energy required to reach the transition state geometry. researchgate.net
A comparative analysis of second-order rate constants for various cyclooctynes reacting with benzyl (B1604629) azide provides a framework for estimating the reactivity of Cyclooctyne-O-amido-PEG3-PFP ester.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|
| Cyclooctyne (OCT) | ~0.0024 | researchgate.net |
| DIBO (Dibenzocyclooctynol) | ~0.088 | researchgate.net |
| ADIBO (Azadibenzocyclooctyne) | ~0.29 | rsc.org |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.60 | researchgate.net |
| DIFO (Difluorinated cyclooctyne) | ~0.76 | researchgate.net |
This table presents a selection of reported second-order rate constants for the SPAAC reaction between various cyclooctyne derivatives and benzyl azide, providing a comparative basis for assessing the reactivity of functionalized cyclooctynes.
The rate of the SPAAC reaction is intricately linked to the structure of the cyclooctyne, with two primary factors exerting significant influence: ring strain and electronic effects from substituents.
Ring Strain: The inherent strain of the eight-membered ring is the principal driving force for the SPAAC reaction. rsc.orgnih.gov Increasing the ring strain generally leads to a significant increase in the reaction rate. This is evident in the higher reactivity of bicyclo[6.1.0]nonyne (BCN) compared to monocyclic cyclooctynes. researchgate.net The fusion of benzene (B151609) rings, as seen in dibenzocyclooctynes like DIBO and ADIBO, also enhances strain and, consequently, the reaction rate compared to the parent cyclooctyne. rsc.orgresearchgate.net
Substituent Effects: Electron-withdrawing groups positioned near the alkyne can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the cyclooctyne, which, according to frontier molecular orbital theory, accelerates the reaction with the HOMO (Highest Occupied Molecular Orbital) of the azide. researchgate.net This effect is prominently demonstrated by the significantly higher reaction rates of fluorinated cyclooctynes, such as DIFO, compared to their non-fluorinated counterparts. researchgate.net
For this compound, the core cyclooctyne structure will be the primary determinant of its intrinsic reactivity. The PEG3 linker, being electronically neutral and flexible, is not expected to significantly alter the electronic properties or the strain of the cyclooctyne ring itself. Its main role is to improve solubility and provide a spacer. jenkemusa.com The pentafluorophenyl (PFP) ester, while containing electron-withdrawing fluorine atoms, is attached via an amido linkage and is relatively distant from the alkyne. Therefore, its electronic influence on the SPAAC reaction rate is likely to be minimal compared to substituents directly on the cyclooctyne ring. The primary function of the PFP ester is to act as a reactive handle for subsequent conjugation to a target molecule. researchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Compatibility and Selectivity
While SPAAC is a powerful tool for bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a widely used and highly efficient ligation reaction. nih.gov It is known for its high yields, regioselectivity (forming the 1,4-disubstituted triazole exclusively), and tolerance to a wide range of functional groups. nih.gov
Although cyclooctynes are primarily designed for strain-promoted reactions, they can also participate in CuAAC. The terminal alkyne is a prerequisite for the standard CuAAC mechanism, which involves the formation of a copper acetylide intermediate. nih.govresearchgate.net While this compound is an internal alkyne, the term "click chemistry reagent" is sometimes used more broadly. Product descriptions for this compound state that it "can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups". researchgate.net This suggests that under certain conditions, perhaps involving specific copper catalysts or reaction mechanisms, this internal alkyne can participate in a copper-mediated cycloaddition. However, the rates are generally much slower than for terminal alkynes.
The mechanism of CuAAC has been a subject of extensive study, with evidence pointing towards a dinuclear copper mechanism being operative in many cases. semanticscholar.orgnih.gov The catalytic cycle involves the coordination of copper(I) to the alkyne, formation of a copper acetylide, coordination of the azide, and subsequent cyclization to form the triazole product. nih.gov The presence of the PEG linker in this compound can enhance the solubility of the reagent in aqueous and mixed solvent systems often used for CuAAC, potentially facilitating the reaction. nih.gov
In complex chemical systems, particularly in the synthesis of intricate bioconjugates or functional materials, the ability to perform multiple, selective reactions in a single pot is highly desirable. This concept is known as orthogonality, where each reaction proceeds to completion without interfering with the others. rsc.org
The combination of SPAAC and CuAAC can be a powerful strategy for orthogonal, multi-component ligations. A system containing a cyclooctyne, a terminal alkyne, and an azide can be selectively reacted. In the absence of a copper catalyst, the cyclooctyne will react with the azide via SPAAC. Subsequent introduction of a copper(I) catalyst will then promote the CuAAC reaction between the terminal alkyne and any remaining azide. nih.gov
The structure of this compound, featuring a cyclooctyne for SPAAC and a PFP ester for subsequent amidation, allows for a sequential orthogonal labeling strategy. For instance, a molecule containing an azide group could first be reacted with the cyclooctyne moiety via SPAAC. The resulting conjugate, now bearing a reactive PFP ester, can then be selectively reacted with a second molecule containing a primary amine. This two-step, one-pot approach enables the assembly of three different components with high specificity.
Advanced Bioconjugation Applications of Cyclooctyne O Amido Peg3 Pfp Ester
Precision Protein and Peptide Functionalization
The chemical tool Cyclooctyne-O-amido-PEG3-PFP ester serves as a heterobifunctional linker, enabling the precise functionalization of proteins and peptides. This linker incorporates a cyclooctyne (B158145) group for bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) and a pentafluorophenyl (PFP) ester for amine-reactive conjugation. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances its hydrophilic properties. This dual reactivity allows for the targeted introduction of functionalities onto biomolecules, which is crucial for studying their structure, interactions, and cellular functions. nih.goviris-biotech.de
Site-Specific Protein Labeling Strategies (e.g., enzymatic, N-terminal)
Site-specific modification of proteins is essential for creating homogenous conjugates without disrupting the protein's function. nih.gov this compound is utilized in a two-step labeling strategy. First, a bioorthogonal handle, typically an azide (B81097) group, is introduced into the protein at a specific site. Second, the cyclooctyne moiety of the linker reacts with the azide via SPAAC. The PFP ester end can then be used to conjugate a molecule of interest.
Enzymatic methods offer high selectivity for introducing the initial azide tag. mdpi.comnih.gov One prominent strategy involves N-myristoyltransferase (NMT), an enzyme that attaches myristic acid to an N-terminal glycine (B1666218) residue. scispace.comspringernature.com By co-expressing a target protein and NMT in a system like E. coli (which lacks a native NMT), a synthetic myristic acid analogue containing an azide can be attached specifically to the protein's N-terminus. scispace.comspringernature.com This azide-tagged protein is then ready for conjugation with the this compound.
Another enzymatic approach uses Sortase A (SrtA), a transpeptidase that recognizes a specific peptide sequence (e.g., LPXTG). nih.gov A peptide containing this sequence and an azide can be enzymatically ligated to the N- or C-terminus of a target protein, which can subsequently be labeled using a cyclooctyne linker. nih.gov Chemical methods can also target the N-terminus; for instance, the N-terminal alpha-amine can be selectively converted into an azide group through aqueous diazotransfer. mdpi.com
The table below summarizes key enzymatic strategies for site-specific protein labeling that can be coupled with cyclooctyne linkers.
Table 1: Enzymatic Strategies for Site-Specific Protein Labeling
| Enzyme | Target Site | Method Description | Reference(s) |
|---|---|---|---|
| N-Myristoyltransferase (NMT) | N-terminal Glycine | Co-expression of NMT and the target protein with an azide-bearing myristic acid analogue results in N-terminal acylation with a bioorthogonal handle. | scispace.comspringernature.com |
| Sortase A (SrtA) | N- or C-terminus | SrtA catalyzes the ligation of a peptide containing a recognition motif (LPXTG) and a functional tag (e.g., azide) to the terminus of a protein. | nih.gov |
Conjugation of Peptides and Polypeptides
The precise modification of peptides and polypeptides is critical for developing new therapeutics and research tools. This compound facilitates this through its dual functionality. The PFP ester can react with primary amines, such as the N-terminus or the side chain of a lysine (B10760008) residue within the peptide sequence. PFP esters are advantageous as they exhibit greater stability in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, allowing for efficient conjugation under physiological conditions. broadpharm.com
Once the linker is attached to the peptide via a stable amide bond, the cyclooctyne group is available for a highly specific SPAAC reaction. This allows for the attachment of various payloads, such as fluorescent dyes, imaging agents, or other biomolecules that have been pre-functionalized with an azide group. nih.gov
Enzymatic methods are also applicable for peptide conjugation. For example, Protein Farnesyltransferase (PFTase) can site-specifically attach a farnesyl diphosphate (B83284) analogue containing a bioorthogonal handle (like a cyclooctyne or trans-cyclooctene) to peptides ending in a "CAAX" motif. nih.govresearchgate.net This enzymatic installation provides a precise point for subsequent modification, expanding the toolkit for creating complex peptide conjugates. researchgate.net
Development of Antibody-Drug Conjugates (ADCs) and Targeted Therapeutics
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker. nih.govnih.gov The linker is a critical component, and this compound is designed for this purpose, specifically as a non-cleavable ADC linker. medchemexpress.comdcchemicals.comxcessbio.com Its structure allows for the stable and specific attachment of a drug payload to an antibody, aiming to increase therapeutic efficacy while minimizing off-target toxicity. nih.govbiochempeg.com
Non-Cleavable Linker Design in ADC Construction using this compound
Linkers in ADCs can be broadly categorized as cleavable or non-cleavable. biochempeg.com this compound is a non-cleavable linker, meaning it is designed to remain intact in the bloodstream. medchemexpress.comebiohippo.com The release of the cytotoxic payload from an ADC constructed with a non-cleavable linker relies on the complete lysosomal degradation of the antibody after the ADC is internalized by the target cancer cell. biochempeg.com This process releases the drug payload, which is still attached to the linker and the amino acid residue (e.g., lysine) from the antibody it was conjugated to. biochempeg.com
A primary advantage of non-cleavable linkers is their enhanced plasma stability. biochempeg.com This stability prevents the premature release of the cytotoxic drug in circulation, which is a major cause of off-target toxicity and adverse events associated with some ADCs. nih.govbiochempeg.com Research suggests that ADCs with non-cleavable linkers can offer a wider therapeutic window compared to their cleavable counterparts due to this improved stability and reduced systemic toxicity. biochempeg.com
Table 2: Comparison of Cleavable and Non-Cleavable ADC Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers (e.g., this compound) |
|---|---|---|
| Release Mechanism | Relies on specific conditions in the tumor microenvironment or inside the cell (e.g., pH, enzymes). | Relies on complete proteolytic degradation of the antibody in the lysosome. |
| Plasma Stability | Varies; can be susceptible to premature cleavage in circulation. | Generally high, leading to lower systemic payload release. |
| Off-Target Toxicity | Higher potential if the payload is released prematurely. | Lower potential, as the payload is released only after internalization and degradation. |
| Therapeutic Window | Can be narrower due to potential for off-target effects. | Can be wider due to improved stability and tolerance. |
| Payload Form | Released in its original or near-original form. | Released as a conjugate with the linker and an amino acid. |
Strategies for Therapeutic Payload Conjugation to Antibodies via Cyclooctyne-PFP Ester
This compound offers a versatile two-part strategy for conjugating a therapeutic payload to an antibody. The PFP ester provides a reactive site for covalent attachment to primary amines, most commonly the ε-amine group of lysine residues on the antibody surface. broadpharm.comnih.gov This reaction forms a stable amide bond. The high reactivity of the PFP ester allows this conjugation to proceed efficiently under controlled aqueous conditions. broadpharm.comnih.gov
Once the antibody is functionalized with the linker, it displays the cyclooctyne group as a bioorthogonal handle. The therapeutic payload, which must be separately modified to contain an azide group, can then be "clicked" onto the antibody-linker construct via the SPAAC reaction. nih.gov This bioorthogonal reaction is highly specific, proceeds rapidly under mild physiological conditions, and does not interfere with the biological components, thus preserving the integrity and function of the antibody. nih.gov
Alternatively, the conjugation order can be reversed. The PFP ester can first react with an amine-containing payload, and the resulting payload-linker conjugate can then be attached to an azide-modified antibody. Azide handles can be introduced into antibodies through site-specific methods, such as engineering specific amino acids or enzymatic modification, to produce more homogeneous ADCs. nih.gov
Engineering of Biologically Relevant Constructs
The dual reactivity of this compound allows for the precise and modular assembly of complex biological molecules. The PFP ester provides a stable yet reactive handle for conjugation to amine-containing biomolecules, while the cyclooctyne moiety enables subsequent, highly specific ligation to azide-modified partners.
Functionalization of Oligonucleotides and Nucleic Acid Derivatives
The functionalization of oligonucleotides is critical for applications in diagnostics, therapeutics, and nanotechnology. Amine-modified oligonucleotides, which can be routinely synthesized, serve as excellent substrates for PFP ester chemistry. The reaction between the amine-modified oligonucleotide and this compound results in a stable amide bond, thereby introducing a cyclooctyne handle onto the nucleic acid. This cyclooctyne-tagged oligonucleotide can then be conjugated to a wide array of azide-containing molecules, such as fluorescent dyes, proteins, or other nucleic acids, through SPAAC. This two-step approach offers high efficiency and selectivity, even in complex biological media. nih.gov
The PFP ester is generally more resistant to hydrolysis than other activated esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions in aqueous buffers. precisepeg.com The reaction is typically carried out at a slightly basic pH (7.2-8.5) to ensure the primary amine of the oligonucleotide is deprotonated and thus maximally nucleophilic. precisepeg.com
Table 1: Representative Protocol for Oligonucleotide Functionalization
| Step | Parameter | Condition | Purpose |
| 1. Oligonucleotide Preparation | Solvent | Nuclease-free buffer (e.g., 100 mM sodium borate, pH 8.5) | To dissolve the amine-modified oligonucleotide and maintain optimal pH for reaction. |
| Concentration | 0.3 - 0.8 mM | To ensure efficient reaction kinetics. | |
| 2. Linker Preparation | Solvent | Anhydrous DMSO or DMF | To dissolve the moisture-sensitive this compound. |
| Concentration | 10 - 100 mM | To create a concentrated stock solution. | |
| 3. Conjugation Reaction | Molar Ratio (Linker:Oligo) | 5:1 to 20:1 | To drive the reaction to completion. |
| Temperature | Room temperature (20-25°C) | For convenient and efficient reaction. | |
| Duration | 2 - 4 hours | To allow for complete conjugation. | |
| 4. Purification | Method | Ethanol precipitation or size-exclusion chromatography | To remove excess unreacted linker. |
Conjugation to Carbohydrates and Glycoconjugates
Glycoconjugates play crucial roles in cellular recognition, signaling, and immunology. nih.gov The synthesis of well-defined glycoconjugates is essential for studying these processes. This compound facilitates the creation of these complex structures. In a typical strategy, a carbohydrate or glycan is first modified with an azide group. Separately, a protein or other amine-bearing molecule is reacted with this compound to introduce the cyclooctyne functionality. The subsequent SPAAC reaction between the azido-glycan and the cyclooctyne-modified molecule yields the desired glycoconjugate. researchgate.net
This modular approach allows for the combination of a wide variety of carbohydrates and proteins. The bioorthogonality of the SPAAC reaction ensures that the conjugation is highly specific and does not interfere with the sensitive functional groups present on either the glycan or the protein. rsc.org
Integration into Materials Science and Nanotechnology
The unique properties of this compound also lend themselves to applications in materials science, enabling the creation of functionalized surfaces and advanced biomaterials.
Surface Immobilization and Biosensor Development
The development of advanced biosensors often relies on the stable and oriented immobilization of biorecognition elements, such as antibodies or enzymes, onto a sensor surface. nih.gov this compound provides a robust method for achieving this. A surface can first be functionalized with primary amines, for example, through silanization with aminosilanes. The PFP ester end of the linker can then react with these surface amines to create a cyclooctyne-activated surface. nih.gov Subsequently, an azide-modified biomolecule of interest can be "clicked" onto the surface via SPAAC.
This method offers several advantages for biosensor development. The covalent nature of the immobilization ensures the stability of the sensor surface. sigmaaldrich.com Furthermore, the two-step process allows for precise control over the density and orientation of the immobilized biomolecules, which can significantly enhance the sensitivity and performance of the biosensor. researchgate.net
Table 2: General Scheme for Surface Immobilization
| Stage | Description | Key Reagents |
| Surface Preparation | Introduction of amine groups onto the substrate (e.g., glass, gold). | Aminosilane (for glass), aminothiol (B82208) (for gold). |
| Linker Attachment | Reaction of the amine-functionalized surface with this compound. | This compound in an organic solvent. |
| Biomolecule Immobilization | "Click" reaction of an azide-modified biomolecule to the cyclooctyne-activated surface. | Azide-modified protein, antibody, or enzyme in a suitable buffer. |
Fabrication of Hydrogels and Polymeric Scaffolds via Click Chemistry
Hydrogels are water-swollen polymer networks that are widely used in tissue engineering and drug delivery due to their biocompatibility and tunable properties. nih.govscispace.com Strain-promoted azide-alkyne cycloaddition is an excellent method for forming hydrogels under mild, cell-friendly conditions. nih.govscispace.com this compound can be used to prepare the cyclooctyne component of a two-part hydrogel system.
In a common approach, a multi-arm PEG molecule with terminal amine groups is reacted with this compound to create a multi-arm PEG-cyclooctyne precursor. This precursor is then mixed with a second polymer that has been functionalized with azide groups, such as an azide-terminated multi-arm PEG or hyaluronic acid. nih.gov The rapid and spontaneous SPAAC reaction between the cyclooctyne and azide groups leads to the formation of a cross-linked hydrogel network. nih.govnih.gov The gelation time and mechanical properties of the resulting hydrogel can be tuned by varying the concentration and molecular weight of the polymer precursors. nih.gov
Table 3: Properties of SPAAC-Crosslinked PEG Hydrogels
| Precursor Polymers | Gelation Time | Young's Modulus | Swelling Ratio |
| 4-arm PEG-Azide + 4-arm PEG-Cyclooctyne (low MW) | 10 - 30 seconds | 10 - 18 kPa | 45 - 60 |
| 4-arm PEG-Azide + 4-arm PEG-Cyclooctyne (high MW) | 30 - 60 seconds | 1 - 5 kPa | 60 - 76 |
| Data is representative and based on published findings for similar SPAAC hydrogel systems. nih.gov |
Development of Hybrid Biomaterials for Research Applications
The versatility of this compound extends to the creation of novel hybrid biomaterials. These materials combine the properties of synthetic polymers with the biological functionality of biomolecules to generate materials with unique characteristics. For example, a synthetic polymer scaffold can be functionalized with this linker, allowing for the subsequent attachment of various azide-modified biomolecules, such as growth factors or peptides. This approach allows for the creation of "smart" biomaterials that can actively interact with cells and tissues. sigmaaldrich.com
Analytical and Spectroscopic Characterization of Cyclooctyne O Amido Peg3 Pfp Ester Conjugates
Advanced Mass Spectrometry Techniques for Conjugate Analysis
Advanced mass spectrometry (MS) techniques are indispensable for the characterization of cyclooctyne-O-amido-PEG3-PFP ester conjugates, providing precise molecular weight information and confirming covalent modifications.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful tool for analyzing PEGylated compounds. It allows for the determination of the average molecular weight of the polymer chain and the degree of PEGylation. For this compound conjugates, MALDI-TOF MS can verify the successful conjugation by showing a characteristic mass shift corresponding to the addition of the cyclooctyne-PEG moiety.
Electrospray Ionization (ESI) MS is another key technique, particularly useful for analyzing large biomolecules. ESI-MS can be coupled with liquid chromatography (LC-MS) to separate different conjugate species before mass analysis, providing data on both the molecular weight and the purity of the sample. High-resolution ESI-MS can provide highly accurate mass measurements, which aids in confirming the elemental composition of the conjugate.
| Technique | Information Obtained | Typical Application for Conjugates |
| MALDI-TOF MS | Average molecular weight, degree of PEGylation | Confirmation of conjugation and determination of the number of attached PEG chains. |
| ESI-MS | Precise molecular weight, charge state distribution | Accurate mass determination of the intact conjugate and its fragments. |
| LC-MS | Separation of conjugate species, molecular weight of each species | Assessment of sample heterogeneity and confirmation of the identity of different conjugated forms. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of molecules, including this compound and its conjugates. Both one-dimensional (¹H NMR) and two-dimensional NMR techniques are employed to confirm the covalent structure.
¹H NMR provides information on the chemical environment of protons in the molecule. For this compound, characteristic peaks corresponding to the protons of the cyclooctyne (B158145) ring, the PEG linker, and the PFP ester are expected. Upon conjugation, shifts in the resonance of specific protons can confirm the formation of the desired covalent bond. For instance, the disappearance of the PFP ester signals and the appearance of new signals corresponding to the modified biomolecule would indicate successful conjugation.
¹³C NMR offers complementary information on the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is valuable for confirming the presence of key functional groups, such as the alkyne carbons of the cyclooctyne ring and the carbonyl carbon of the amide linkage.
| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information |
| ¹H | 0.5 - 10.0 | Presence of cyclooctyne, PEG linker, and confirmation of amide bond formation through characteristic peak shifts. |
| ¹³C | 10 - 200 | Confirmation of the carbon framework, including the alkyne and carbonyl carbons. |
| ¹⁹F | -130 to -170 | Signals from the pentafluorophenyl (PFP) group can be monitored to assess the efficiency of the conjugation reaction. The disappearance of the ¹⁹F signal indicates the departure of the PFP leaving group. |
Spectrophotometric and Fluorometric Methods for Quantitation
Spectrophotometric and fluorometric methods are commonly used for the rapid and sensitive quantitation of this compound and its conjugates, especially when dealing with biomolecules.
UV-Vis Spectrophotometry can be used to quantify the concentration of the PFP ester or other chromophores within the conjugate. The pentafluorophenyl group has a characteristic UV absorbance that can be used to determine the concentration of the unreacted labeling reagent. Following conjugation and removal of the unreacted reagent, the concentration of the labeled biomolecule can sometimes be determined if the biomolecule itself has a distinct absorbance, such as a protein at 280 nm.
Fluorometric methods are employed when the cyclooctyne moiety is conjugated to a fluorescent molecule or a biomolecule that is subsequently reacted with a fluorescent tag via the cyclooctyne. This approach offers high sensitivity for quantitation. The fluorescence intensity is directly proportional to the concentration of the conjugate, allowing for accurate measurements even at low concentrations.
| Method | Principle | Application |
| UV-Vis Spectrophotometry | Measurement of light absorbance by a chromophore at a specific wavelength. | Quantitation of the PFP ester-containing reagent or the resulting conjugate if it contains a chromophore. |
| Fluorometry | Measurement of fluorescence emission from a fluorophore. | Highly sensitive quantitation of fluorescently tagged conjugates. |
Chromatographic Methods for Purity and Homogeneity Assessment
Chromatographic techniques are essential for assessing the purity and homogeneity of this compound conjugates. These methods separate the conjugate from unreacted starting materials and other impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating molecules based on their hydrophobicity. By using a suitable gradient of organic solvent, it is possible to separate the desired conjugate from the more hydrophobic unreacted PFP ester and the more hydrophilic unconjugated biomolecule. The purity of the conjugate can be determined by integrating the peak area of the desired product relative to the total peak area.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique is useful for assessing the aggregation state of the conjugate and for separating the larger conjugate from smaller unreacted molecules.
| Chromatography Mode | Separation Principle | Primary Use |
| Reversed-Phase HPLC (RP-HPLC) | Polarity/hydrophobicity | Separation of the conjugate from unreacted starting materials and byproducts, purity assessment. |
| Size-Exclusion Chromatography (SEC) | Molecular size/hydrodynamic volume | Assessment of aggregation, removal of small molecule impurities. |
Emerging Research Directions and Future Perspectives on Cyclooctyne O Amido Peg3 Pfp Ester Chemistry
Expansion of Bioorthogonal Reaction Scope with Cyclooctynes
The landscape of bioorthogonal chemistry, initially dominated by the Staudinger ligation, has been significantly broadened by the advent of cyclooctyne-based reactions. acs.org Cyclooctynes are central to the highly efficient strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. rsc.orgrsc.org This reaction's value lies in its ability to proceed under physiological conditions without the need for toxic copper catalysts. acs.orgrsc.org The inherent ring strain of the cyclooctyne (B158145) ring system is the driving force for its reactivity with azides, forming a stable triazole linkage. enamine.net
Researchers are continuously pushing the boundaries beyond SPAAC. The unique reactivity of the strained alkyne in cyclooctynes has been harnessed for other bioorthogonal transformations. These include strain-promoted alkyne-nitrone cycloadditions (SPANC) and reactions with tetrazines. acs.orgresearchgate.net The inverse-electron-demand Diels-Alder (IEDDA) reaction between cyclooctynes and tetrazines is another promising bioorthogonal reaction. nih.gov These expanded reaction types provide chemists with a more versatile toolkit for labeling and modifying biomolecules in complex biological environments. rsc.org The development of new cyclooctyne derivatives with enhanced stability and reactivity is a key focus, aiming to overcome the limitations of early-generation cyclooctynes. rsc.orgrsc.org
Rational Design for Tunable Reactivity and Selectivity
The effectiveness of a cyclooctyne in a given bioorthogonal application hinges on a delicate balance between reactivity and stability. rsc.org Rational design, often aided by computational studies, has become a powerful strategy for fine-tuning these properties. rsc.orgacs.org By systematically modifying the structure of the cyclooctyne ring, researchers can modulate its reactivity and selectivity. nih.gov
Several design strategies have proven effective. For instance, the introduction of electron-withdrawing fluorine atoms at the propargylic position, as seen in difluorinated cyclooctynes (DIFO), significantly increases the reaction rate with azides. nih.gov Fusing the cyclooctyne with benzene (B151609) rings to create dibenzocyclooctynes (DIBO or DBCO) increases ring strain, which also accelerates the reaction rate. nih.gov Computational approaches, such as the Distortion/Interaction model, provide valuable insights into the factors that control reaction barriers, enabling the prediction of reactivities for new cyclooctyne designs. nih.gov This allows for a more targeted and efficient development of next-generation reagents. Furthermore, strategies like combining strain activation with hyperconjugative assistance and hydrogen bonding can lead to even more reactive alkynes whose reactivity can be turned on "on demand". acs.org This level of control is crucial for developing highly selective reactions that can operate orthogonally to other chemical processes within a living system. nih.govnih.gov
Applications in In Vivo Chemical Biology and Imaging Research
Cyclooctyne-based reagents, such as Cyclooctyne-O-amido-PEG3-PFP ester, are instrumental in the field of in vivo chemical biology and molecular imaging. nih.gov Their ability to selectively react with azide-tagged biomolecules in living organisms without disrupting native biological processes is a significant advantage. nih.gov A primary application is the imaging of cell surface glycans, which are known to have altered structures in diseases like cancer. nih.gov In this approach, cells are metabolically labeled with an azide-containing sugar, which is then visualized by reaction with a cyclooctyne attached to a fluorescent probe. nih.govnih.gov
The development of cyclooctyne probes with minimal nonspecific binding and rapid metabolic clearance is an ongoing area of research. nih.gov Advanced techniques, such as "double click" chemistry, which involves two sequential bioorthogonal reactions, have been used for in vivo imaging in mice. nih.gov This method allows for the detection of labeled cells in various organs, including tumors, noninvasively. nih.gov The use of small molecule cyclooctyne probes is particularly advantageous for in vivo imaging as they can diffuse into tissues that are inaccessible to larger protein-based probes. nih.gov These powerful tools are providing unprecedented insights into dynamic biological processes within a living animal.
Development of High-Throughput Conjugation Methodologies
The increasing use of complex bioconjugates, such as antibody-drug conjugates (ADCs), in therapeutics has driven the need for more efficient and robust production methods. nih.gov High-throughput conjugation methodologies are being developed to accelerate the discovery and optimization of these molecules. nih.govnih.gov Automated liquid-handling platforms can perform multi-step conjugation processes in parallel, significantly reducing development time and material requirements. nih.gov
These platforms can incorporate automated buffer exchange steps and in-process controls, such as concentration determination, to ensure consistency and accuracy across a large number of reactions. nih.gov For the characterization of the resulting conjugates, high-throughput compatible analytical methods, like rapid reversed-phase chromatography, have been developed. nih.gov Furthermore, innovative mass spectrometry-based approaches allow for the analysis of pooled libraries of ADCs, enabling the rapid identification of optimal conjugation sites on an antibody. nih.gov These high-throughput methods provide a versatile platform for rapidly screening a wide range of parameters and uncovering new conjugation strategies for creating precisely defined bioconjugates. nih.govnih.gov
Future Impact on Drug Discovery and Material Science Research
The influence of cyclooctyne chemistry is poised to expand significantly in both drug discovery and material science. In drug discovery, the principles of bioorthogonal chemistry are being applied to develop highly targeted therapies. tandfonline.comdrugdiscoverynews.com Cyclooctynes are key components in the construction of antibody-drug conjugates (ADCs), where they serve as part of the linker that attaches a potent cytotoxic drug to an antibody. nih.govmedchemexpress.commedchemexpress.com This strategy allows for the selective delivery of the drug to cancer cells, minimizing side effects. drugdiscoverynews.com The continued development of novel cyclooctyne linkers will likely lead to more stable and effective ADCs. nih.govtandfonline.com
In material science, cycloaddition reactions involving cyclooctynes are being used to create novel materials with unique properties. nih.govresearchgate.net For example, SPAAC has been used to create polymer networks and functionalize surfaces. nih.gov This approach allows for the precise arrangement of molecules, paving the way for the design of functional nanomaterials. researchgate.net The versatility of cyclooctyne chemistry enables the creation of complex architectures, such as tough, in situ-forming hydrogels for cell encapsulation, by employing simultaneous orthogonal click reactions. researchgate.net The ability to modify surfaces under ambient conditions also opens up possibilities for creating functional carbon materials. researchgate.net As our understanding and control over these reactions grow, the applications of cyclooctyne-based chemistry in creating advanced materials and therapeutics are expected to multiply.
Table of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
| This compound | - |
| Cyclooctyne | - |
| Difluorinated cyclooctyne | DIFO |
| Dibenzocyclooctyne | DIBO, DBCO |
| Aza-dibenzocyclooctyne | DIBAC |
| Biarylazacyclooctynone | BARAC |
| Bicyclononyne | BCN |
| Benzyl (B1604629) azide (B81097) | - |
| Perfluoroaryl azides | PFAA |
| Cyclooctyne-O-amido-PEG2-PFP ester | - |
| Cyclooctyne-O-amido-PEG4-PFP ester | - |
| N-acetylgalactosamine | - |
| Tetrazine | - |
| Nitrone | - |
| Monomethyl auristatin E | MMAE |
Table of Second-Order Reaction Rate Constants for Different Cyclooctyne Systems with Benzyl Azide
Q & A
Basic Research Questions
Q. What are the primary functional groups in Cyclooctyne-O-amido-PEG3-PFP ester, and how do they facilitate bioorthogonal conjugation reactions?
- Methodology : The compound contains three critical functional groups:
- Cyclooctyne : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction, without requiring cytotoxic copper catalysts.
- PFP (pentafluorophenyl) ester : Reacts efficiently with primary amines under mild conditions (pH 7–9, 4–25°C) to form stable amide bonds.
- PEG3 spacer : Enhances water solubility and reduces steric hindrance between conjugated molecules.
- Validation via NMR (¹H, ¹³C) and mass spectrometry confirms functional group integrity .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound post-synthesis?
- Methodology :
- Reverse-phase HPLC : Quantifies purity using a C18 column with UV detection at 254 nm.
- NMR spectroscopy : Assigns peaks to cyclooctyne (δ 1.5–2.5 ppm for strained alkyne protons) and PEG spacer (δ 3.6–3.8 ppm).
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with ≤2 ppm error tolerance .
Advanced Research Questions
Q. How can the Taguchi method and ANOVA be applied to optimize reaction conditions for this compound conjugation with amine-containing substrates?
- Methodology :
- Taguchi orthogonal arrays : Design experiments to test variables (e.g., pH, temperature, molar ratio). For example, a 3-level L9 array evaluates pH (7.4, 8.0, 8.5), temperature (4°C, 25°C, 37°C), and molar ratio (1:1, 1:2, 1:3).
- ANOVA : Identifies statistically significant factors. A study on ester optimization found catalyst concentration contributed 77.6% to yield variance, emphasizing the need to prioritize critical parameters .
Q. What strategies should researchers employ to address discrepancies in reaction yields when using this compound under varying experimental conditions?
- Methodology :
- Control experiments : Isolate variables (e.g., substrate purity, solvent composition) using blank reactions.
- Design of Experiments (DOE) : Apply factorial designs to assess interactions between variables (e.g., pH × temperature).
- Kinetic monitoring : Use LC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of PFP ester at high pH) .
Q. In designing a comparative study between this compound and other amine-reactive linkers, how can the PICOT framework structure the research question to ensure methodological rigor?
- Methodology : Adapt PICOT components:
- Population : Amine-containing biomolecules (e.g., antibodies, peptides).
- Intervention : Conjugation using this compound.
- Comparison : Alternative linkers (e.g., NHS esters, maleimides).
- Outcome : Conjugation efficiency (quantified by HPLC) and stability (assayed via SDS-PAGE).
- Time : Reaction duration (e.g., 1 hr vs. 24 hr).
- Aligning these elements ensures focused hypothesis testing and reproducibility .
Q. What role does the PEG3 spacer play in modulating the solubility and reaction kinetics of this compound in aqueous bioconjugation systems?
- Methodology :
- Solubility assays : Compare logP values of PEG3-containing vs. PEG-free analogs in PBS (pH 7.4).
- Kinetic studies : Use stopped-flow spectroscopy to measure second-order rate constants (k₂) for azide-cyclooctyne reactions. PEG3 spacers reduce steric hindrance, increasing k₂ by 2–3× compared to bulkier linkers.
- Molecular dynamics simulations : Model PEG3 flexibility to predict optimal spacer lengths for target accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
